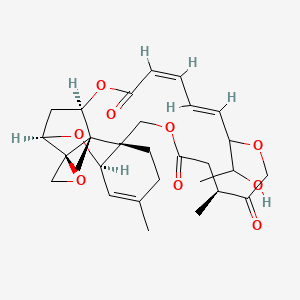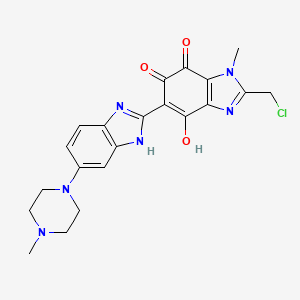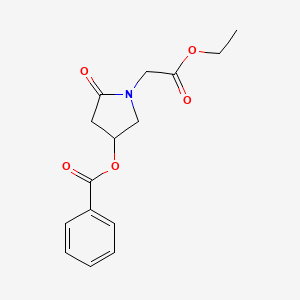
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, reaction products with ethylenediamine, involves the reaction of formaldehyde with ethylenediamine under controlled conditions. The reaction typically occurs in an aqueous medium, where formaldehyde acts as an electrophile and ethylenediamine as a nucleophile. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of ethylenediamine, with constant stirring and temperature monitoring. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, reaction products with ethylenediamine, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Formaldehyde, reaction products with ethylenediamine, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate protein and nucleic acid interactions.
Industry: The compound is used in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and stabilization of these biomolecules. This property is particularly useful in biochemical studies and industrial applications where stabilization of materials is required .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to formaldehyde, reaction products with ethylenediamine, include:
- Formaldehyde, reaction products with diethylenetriamine
- Formaldehyde, reaction products with triethylenetetramine
- Formaldehyde, reaction products with tetraethylenepentamine
Uniqueness
What sets formaldehyde, reaction products with ethylenediamine, apart from its similar compounds is its specific molecular structure and reactivity. The presence of ethylenediamine provides unique nucleophilic sites that allow for specific interactions and reactions not observed with other amines. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
84012-50-0 |
|---|---|
Molecular Formula |
C24H23BrN6O6 |
Molecular Weight |
571.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C24H23BrN6O6/c1-3-29(11-12-37-19-7-5-4-6-8-19)17-9-10-21(22(14-17)26-16(2)32)27-28-24-20(25)13-18(30(33)34)15-23(24)31(35)36/h4-10,13-15H,3,11-12H2,1-2H3,(H,26,32) |
InChI Key |
OBMMRQSZTMLKAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


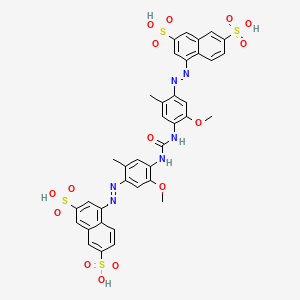
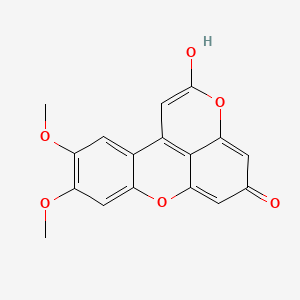

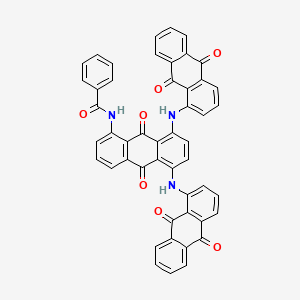
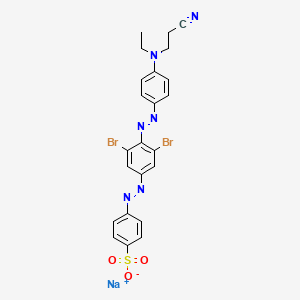


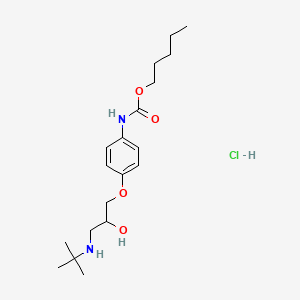
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
